2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide
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Description
The compound “2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
The synthesis of thiazolidine derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
Synthetic Approaches and Chemical Properties
The synthesis of thiazolidinone derivatives, including structures similar to 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide, has been extensively studied. These compounds are synthesized to explore their potential biological activities. For instance, Kumar et al. (2012) synthesized a series of thiazolidinone derivatives evaluated for their antibacterial and antifungal properties, highlighting the versatility of thiazolidinone scaffolds in drug discovery (Kumar et al., 2012).
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been a significant focus of research. Devi et al. (2022) reported on the synthesis of 2-mercaptobenzimidazole derivatives and their activities, demonstrating the antimicrobial efficacy of these compounds against a range of bacterial and fungal strains (Devi, M. Shahnaz, & D. Prasad, 2022). This suggests that compounds like 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide could possess similar antimicrobial properties.
Antioxidant and Anti-inflammatory Potential
The antioxidant and anti-inflammatory properties of thiazolidinone derivatives have also been investigated. Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, evaluating their anti-inflammatory and antioxidant activity, showcasing the therapeutic potential of such compounds (Koppireddi et al., 2013).
properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-4-17-16-19(5-2)15(22)13(25-16)9-14(21)18-11-7-6-10(3)8-12(11)20(23)24/h6-8,13H,4-5,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFTULQVARPGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide |
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